![molecular formula C23H20N4O3S B11121762 N-({N'-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11121762.png)
N-({N'-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that combines an indole moiety with a thiophene ring, connected through a hydrazinecarbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation reaction between 2-phenylethylamine and isatin to form the indole derivative. This intermediate is then reacted with hydrazine to introduce the hydrazinecarbonyl group. Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide derivatives
- Furan/thiophene-2-carboxamide derivatives
Uniqueness
N-({N’-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide stands out due to its unique combination of an indole and thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c28-20(15-24-22(29)19-11-6-14-31-19)25-26-21-17-9-4-5-10-18(17)27(23(21)30)13-12-16-7-2-1-3-8-16/h1-11,14,30H,12-13,15H2,(H,24,29) |
InChI Key |
MJUGXUDDAQMEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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